Cas no 64297-64-9 (2-Iodylbenzoic acid)

2-Iodylbenzoic acid (IBX) is a hypervalent iodine(V) compound widely utilized as a mild and selective oxidizing agent in organic synthesis. Its key advantages include high efficiency in converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. IBX is particularly valued for its stability under ambient conditions and compatibility with various functional groups, enabling chemoselective transformations. The reagent is also effective for oxidative dehydrogenation and C–H activation reactions. Unlike some oxidizing agents, IBX operates under mild conditions, minimizing side reactions. Its solid-state handling and predictable reactivity make it a practical choice for laboratory-scale and industrial applications. Proper safety precautions are advised due to its potential explosivity under certain conditions.
2-Iodylbenzoic acid structure
2-Iodylbenzoic acid structure
Product Name:2-Iodylbenzoic acid
CAS No:64297-64-9
MF:C7H5IO4
MW:280.016674757004
MDL:MFCD00024166
CID:58172
PubChem ID:108794
Update Time:2025-06-08

2-Iodylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Iodylbenzoic acid
    • 2-Iodoxybenzoic acid
    • 1-Hydroxy-1,2-benziodoxy-3-(1h)-one-1-xoide
    • AC1L34SP
    • AG-G-41192
    • Benzoic acid, 2-iodyl-
    • DESS MARTIN ANALOGUE
    • iodoxybenzoic acid
    • KSC355Q9B
    • o-iodoxybenzoic acid
    • o-iodylbenzoic acid
    • PubChem13864
    • Benzoicacid, o-iodoxy- (6CI)
    • IBX
    • SIBX
    • 2-Iodylbenzoic acid (45% w/w with stablizer)
    • NS00035666
    • AM20050224
    • InChI=1/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10
    • UNII-3K0C43POH0
    • AKOS005146412
    • FT-0646422
    • AB12727
    • J-504789
    • o-iodoxy-benzoic acid
    • 2-iodoxy benzoic acid
    • J-509739
    • ortho-iodoxybenzoic acid
    • Q27123563
    • BCP12484
    • orthoiodoxybenzoic acid
    • 64297-64-9
    • SCHEMBL23476
    • A834706
    • 2-Iodoxybenzoic acid (Stabilised 45 wt. % IBX)
    • ortho-iodylbenzoic acid
    • DTXSID20214521
    • MFCD00024166
    • CHEBI:52700
    • EINECS 264-773-8
    • o-iodoxy benzoic acid
    • FIYYMXYOBLWYQO-UHFFFAOYSA-N
    • 2-Iodoxybenzoicacid
    • 2-Iodylbenzoicacid
    • DB-031287
    • DB-030861
    • MDL: MFCD00024166
    • Inchi: 1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)
    • InChI Key: FIYYMXYOBLWYQO-UHFFFAOYSA-N
    • SMILES: I(C1C=CC=CC=1C(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 279.92275
  • Monoisotopic Mass: 279.923
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 71.4A^2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: 280 °C
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 71.44
  • Vapor Pressure: No data available

2-Iodylbenzoic acid Security Information

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2-Iodylbenzoic acid Related Literature

Additional information on 2-Iodylbenzoic acid

Introduction to 2-Iodylbenzoic Acid (CAS No. 64297-64-9)

2-Iodylbenzoic acid (CAS No. 64297-64-9) is a versatile compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-(iodomethyl)benzoic acid, is characterized by its unique structure, which features an iodo group attached to the benzene ring and a carboxylic acid group. The combination of these functional groups imparts distinct chemical properties that make it a valuable reagent in numerous synthetic pathways.

The synthesis of 2-iodylbenzoic acid has been extensively studied, and several methods have been reported in the literature. One of the most common approaches involves the iodination of 2-bromobenzoic acid using potassium iodide and hydrogen peroxide. This method provides high yields and is widely used in both academic and industrial settings. Another notable synthetic route involves the reaction of 2-iodobenzyl alcohol with an oxidizing agent to form the carboxylic acid group.

In terms of its physical properties, 2-iodylbenzoic acid is a white crystalline solid with a melting point of approximately 180°C. It is soluble in common organic solvents such as dichloromethane, acetone, and ethanol, but has limited solubility in water. These properties make it suitable for a wide range of chemical reactions and processes.

The reactivity of 2-iodylbenzoic acid is primarily attributed to the presence of the iodo group, which can undergo various transformations such as nucleophilic substitution, elimination, and cross-coupling reactions. For instance, it can be used as a precursor for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck coupling. These reactions are crucial in the development of new pharmaceuticals and materials.

In medicinal chemistry, 2-iodylbenzoic acid has gained attention due to its potential as a building block for the synthesis of biologically active compounds. Recent studies have explored its use in the development of anticancer agents and anti-inflammatory drugs. For example, researchers at the University of California have synthesized novel derivatives of 2-iodylbenzoic acid that exhibit potent antitumor activity against various cancer cell lines. These derivatives were found to inhibit key signaling pathways involved in cancer progression, making them promising candidates for further preclinical and clinical evaluation.

Beyond its applications in drug discovery, 2-iodylbenzoic acid has also found use in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable ligand for the preparation of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. Researchers at the Massachusetts Institute of Technology have utilized 2-iodylbenzoic acid-based ligands to synthesize MOFs with enhanced stability and tunable pore sizes, opening up new possibilities for their use in environmental remediation and energy storage.

The environmental impact of 2-iodylbenzoic acid is another important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are essential to minimize any potential risks. Studies have shown that it can be safely disposed of through incineration or neutralization with sodium thiosulfate solution.

In conclusion, 2-iodylbenzoic acid (CAS No. 64297-64-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an indispensable reagent in modern research laboratories and industrial processes. Ongoing research continues to uncover new uses and potential benefits of this compound, further solidifying its importance in the scientific community.

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